5-Oxo-2-(thiophen-2-yl)tetrahydrofuran-3-carboxylic acid
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Overview
Description
5-Oxo-2-(thiophen-2-yl)tetrahydrofuran-3-carboxylic acid is a chemical compound with the molecular formula C9H8O4S and a molecular weight of 212.22 g/mol . This compound is known for its unique structure, which includes a thiophene ring and a tetrahydrofuran ring, making it a valuable asset in various scientific research fields .
Preparation Methods
The synthesis of 5-Oxo-2-(thiophen-2-yl)tetrahydrofuran-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of thiophene-2-carboxylic acid with a suitable reagent to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
5-Oxo-2-(thiophen-2-yl)tetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Oxo-2-(thiophen-2-yl)tetrahydrofuran-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Oxo-2-(thiophen-2-yl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Oxo-2-(thiophen-2-yl)tetrahydrofuran-3-carboxylic acid can be compared with other similar compounds, such as:
Thiophene-2-carboxylic acid: A precursor in the synthesis of the compound.
Tetrahydrofuran derivatives: Compounds with similar ring structures and chemical properties.
Oxocarboxylic acids: Compounds with similar functional groups and reactivity.
The uniqueness of this compound lies in its combined thiophene and tetrahydrofuran rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H8O4S |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
5-oxo-2-thiophen-2-yloxolane-3-carboxylic acid |
InChI |
InChI=1S/C9H8O4S/c10-7-4-5(9(11)12)8(13-7)6-2-1-3-14-6/h1-3,5,8H,4H2,(H,11,12) |
InChI Key |
ZLFREXCVVVWOMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1=O)C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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